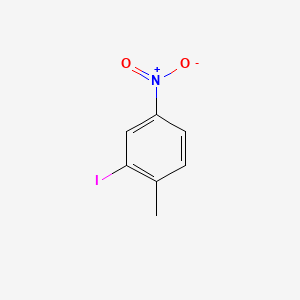

2-Iodo-4-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310164. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQSRXQJUZTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228162 | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-92-8 | |

| Record name | 2-Iodo-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7745-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99FZN9F22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Iodo-4-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive experimental procedure for the synthesis of 2-iodo-4-nitrotoluene, a valuable intermediate in organic synthesis and drug development. The described methodology is based on a two-step process commencing with the nitration of o-toluidine to furnish the precursor 2-amino-4-nitrotoluene, followed by a Sandmeyer-type diazotization and iodination reaction. This document offers detailed experimental protocols, quantitative data summaries, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a sequential two-step reaction pathway. The initial step involves the regioselective nitration of o-toluidine. To control the regioselectivity and prevent over-nitration, the amino group of o-toluidine is first protected by acetylation. The resulting o-acetotoluidide undergoes nitration, primarily at the para position to the methyl group, yielding 4-nitro-o-acetotoluidide. Subsequent acidic hydrolysis removes the acetyl protecting group to afford 2-amino-4-nitrotoluene.

The second step is a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines to various functional groups.[1] The 2-amino-4-nitrotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a reaction with potassium iodide, which displaces the diazonium group with iodine, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-nitrotoluene from o-Toluidine

This procedure is adapted from a well-established method for the nitration of o-toluidine.

2.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) | Notes |

| o-Toluidine | 107.15 | 107 | 1.0 | Freshly distilled for best results. |

| Acetic Anhydride | 102.09 | 112 | 1.1 | |

| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |

| Nitric Acid (70%) | 63.01 | 72 mL | ~1.1 | Concentrated |

| Sulfuric Acid | 98.08 | 100 mL | - | Concentrated, used for hydrolysis |

| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |

2.1.2. Procedure

-

Acetylation of o-Toluidine: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 107 g (1.0 mol) of o-toluidine in 150 mL of glacial acetic acid. With gentle stirring, add 112 g (1.1 mol) of acetic anhydride dropwise from the addition funnel. The reaction is exothermic; maintain the temperature below 80°C by controlling the rate of addition and using an ice bath if necessary. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete acetylation.

-

Nitration of o-Acetotoluidide: Cool the reaction mixture to 10-15°C in an ice-salt bath. Slowly add a pre-cooled mixture of 72 mL of 70% nitric acid and 50 mL of concentrated sulfuric acid from the dropping funnel. The temperature must be carefully maintained below 20°C throughout the addition to prevent the formation of byproducts. After the addition is complete, continue stirring at 10-15°C for 1-2 hours.

-

Hydrolysis of 4-Nitro-o-acetotoluidide: Pour the reaction mixture slowly into 2 L of crushed ice with vigorous stirring. The solid 4-nitro-o-acetotoluidide will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral. Transfer the crude solid to a 2 L flask, add 500 mL of 10% aqueous sulfuric acid, and heat the mixture to reflux for 1-2 hours to effect hydrolysis.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The 2-amino-4-nitrotoluene will precipitate as its sulfate salt. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is approximately 7-8. The free base of 2-amino-4-nitrotoluene will precipitate as a yellow solid. Filter the product, wash it with cold water, and dry it in a vacuum oven at 50°C. The expected yield is in the range of 60-70%.

Step 2: Synthesis of this compound from 2-Amino-4-nitrotoluene

This procedure is based on the principles of the Sandmeyer reaction for the conversion of an arylamine to an aryl iodide.[1][2]

2.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) | Notes |

| 2-Amino-4-nitrotoluene | 152.15 | 15.2 | 0.1 | From Step 1 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - | |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | |

| Potassium Iodide (KI) | 166.00 | 18.3 | 0.11 | |

| Sodium Thiosulfate | 158.11 | As needed | - | For quenching excess iodine |

| Diethyl Ether | 74.12 | ~200 mL | - | For extraction |

| Ethanol | 46.07 | As needed | - | For recrystallization |

2.2.2. Procedure

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 2-amino-4-nitrotoluene in 100 mL of water. Cool the suspension to 0-5°C in an ice-salt bath. Slowly add 20 mL of concentrated sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C. To the resulting cold suspension, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise. Maintain the temperature between 0°C and 5°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate 1 L beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 100 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to warm up to room temperature and continue stirring for 1-2 hours. Gentle heating (to about 40-50°C) may be applied towards the end to ensure the complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature. A dark solid, the crude this compound, will precipitate. Collect the solid by vacuum filtration and wash it with cold water. To remove any unreacted iodine, wash the crude product with a small amount of cold sodium thiosulfate solution until the color of the filtrate is no longer brown. Finally, wash with water again. The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry them. The melting point of pure this compound is reported to be 60-62°C.[3]

Data Presentation

Table 1: Summary of Reactants for the Synthesis of 2-Amino-4-nitrotoluene

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| o-Toluidine | 107.15 | 107 | 1.0 |

| Acetic Anhydride | 102.09 | 112 | 1.1 |

| Nitric Acid (70%) | 63.01 | ~82 | ~1.1 |

Table 2: Summary of Reactants for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 2-Amino-4-nitrotoluene | 152.15 | 15.2 | 0.1 |

| Sodium Nitrite | 69.00 | 7.6 | 0.11 |

| Potassium Iodide | 166.00 | 18.3 | 0.11 |

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Appearance | Brown-yellow crystalline powder[3] |

| Melting Point | 60-62 °C[3] |

Mandatory Visualization

References

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Iodo-4-nitrotoluene (CAS No. 7745-92-8), a significant intermediate in chemical and pharmaceutical synthesis.[1][2] The document details quantitative physical data, experimental protocols for their determination, and workflows for structural elucidation, designed to support research and development activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[3][4] It typically appears as a yellow to orange or brown-yellow crystalline powder.[1][4] Its structure, featuring an iodine atom and a nitro group on a toluene backbone, makes it a versatile building block in organic synthesis.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-1-methyl-4-nitrobenzene | [3][4] |

| CAS Number | 7745-92-8 | [3][4] |

| Molecular Formula | C₇H₆INO₂ | [3][4] |

| Molecular Weight | 263.03 g/mol | [3][5] |

| Appearance | Yellow to orange crystalline powder | [1][4] |

| Melting Point | 45.5 - 62°C (range from various sources) | [1][4][6] |

| Boiling Point | 165°C @ 15 mmHg | [6] |

| Density (Predicted) | 1.883 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in toluene | [6] |

| LogP | 3.28 | [7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized from standard laboratory techniques.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated melting point apparatus with a metal block.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10] Constant stirring of the heating bath is crucial for uniform temperature distribution.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] For substances like this compound, which have a high boiling point, determination under reduced pressure (vacuum) is common to prevent decomposition, as noted by the available data (165°C at 15 mmHg).[6]

Methodology (Capillary Method):

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube (fusion tube).[13][14]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[13] The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.[12]

-

Heating: The apparatus is heated gently and uniformly.[15] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13] At this point, heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[16][17] It is a critical parameter in drug development, affecting bioavailability and formulation.

Methodology (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., toluene, water, buffer) in a sealed container.[16]

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[18] Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[16][18]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Data for Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.[19][20] ¹H NMR data is available for this compound, which can be used to confirm the substitution pattern on the aromatic ring.[3][21]

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[22][23] The fragmentation pattern can also offer further structural insights. GC-MS data for this compound indicates a molecular weight of approximately 263 g/mol .[3][5]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[24][25] The spectrum of this compound would show characteristic absorption bands for the nitro group (NO₂), C-H bonds of the aromatic ring and methyl group, and C-I bond.[3][26]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B21491.06 [thermofisher.cn]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 7745-92-8 [amp.chemicalbook.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. spectrabase.com [spectrabase.com]

- 22. fiveable.me [fiveable.me]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. photometrics.net [photometrics.net]

- 25. rtilab.com [rtilab.com]

- 26. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Iodo-4-nitrotoluene (CAS: 7745-92-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-4-nitrotoluene, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, safety information, and a detailed experimental protocol for its synthesis.

Core Chemical Data

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[1][2] It is recognized for its utility as an analytical reagent and as a building block in the synthesis of more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7745-92-8 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| IUPAC Name | 2-iodo-1-methyl-4-nitrobenzene | [2] |

| Synonyms | Toluene, 2-iodo-4-nitro- | [2] |

| Melting Point | 58.0 °C | [1] |

| Boiling Point | 114.0 °C | [1] |

| Flash Point | 141.0 °C | [1] |

| Solubility | Soluble in toluene. | |

| Appearance | Not specified, likely a solid at room temperature given the melting point. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

| Technique | Data Summary | Reference |

| ¹H NMR | Spectra available from Fluka Chemie AG. | [2] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center, NIST Number: 135031. | [2][3] |

| UV-Vis Spectra | Spectra available from John Wiley & Sons, Inc. | [2] |

| Infrared (FTIR) Spectra | Capillary cell: melt, data from Fluka Chemie AG. | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, which involves the diazotization of the corresponding amine, 2-amino-4-nitrotoluene, followed by displacement of the diazonium group with iodide. This method is a staple in aromatic chemistry for the introduction of a halogen at a specific position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for similar diazotization and iodination reactions.

Materials:

-

2-Amino-4-nitrotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Urea

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve a specific molar quantity of 2-amino-4-nitrotoluene in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

To remove any excess nitrous acid, a small amount of urea can be added until effervescence ceases.

-

-

Iodination:

-

In a separate beaker, dissolve a slight molar excess of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve. The addition should be controlled to manage the rate of gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the crude product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

References

Molecular weight and formula of 2-Iodo-4-nitrotoluene

An In-depth Technical Guide on 2-Iodo-4-nitrotoluene

This guide provides essential information regarding the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Parameter | Value |

| Molecular Formula | C7H6INO2[1][2][3][4] |

| Molecular Weight | 263.03 g/mol [1] |

The molecular formula, C7H6INO2, indicates the elemental composition of the molecule, consisting of seven carbon atoms, six hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms.[1][2][3] The molecular weight is a critical parameter for converting between mass and molar units in experimental protocols.[1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodo-4-nitrotoluene. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the proton coupling relationships, offering valuable insights for the structural elucidation and characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the methyl and aromatic protons. The electron-withdrawing nature of the nitro group and the iodo substituent significantly influences the chemical shifts of the aromatic protons, leading to a well-resolved spectrum. The predicted data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.5 | d | J_meta = ~2.5 | 1H |

| H-5 | ~ 8.0 | dd | J_ortho = ~8.7, J_meta = ~2.5 | 1H |

| H-3 | ~ 7.5 | d | J_ortho = ~8.7 | 1H |

| CH₃ | ~ 2.6 | s | - | 3H |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Structural and Coupling Diagram

The following diagram illustrates the structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound and proton coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).

Analysis and Interpretation Workflow

The logical flow for analyzing the ¹H NMR spectrum of this compound is outlined below.

Caption: Workflow for 1H NMR spectrum analysis.

An In-Depth Technical Guide to the Infrared Spectrum of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-iodo-4-nitrotoluene, a crucial tool for the structural elucidation and characterization of this compound. The interpretation is based on established principles of infrared spectroscopy and data from related molecules, offering a comprehensive understanding of its vibrational properties.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₆INO₂) is an aromatic compound with a toluene backbone substituted with an iodine atom at the 2-position and a nitro group at the 4-position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Aromatic Ring (C-H and C=C bonds): The benzene ring exhibits characteristic stretching and bending vibrations.

-

Nitro Group (-NO₂): This group has strong, characteristic symmetric and asymmetric stretching vibrations.

-

Methyl Group (-CH₃): The methyl group will show C-H stretching and bending vibrations.

-

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Protocol for Infrared Spectroscopy

While the experimental spectrum for this compound is not publicly available in full, a typical procedure for obtaining a Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound is as follows:

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The IR beam is directed into the crystal at an angle, allowing it to reflect multiple times internally. At each reflection, the beam penetrates a small distance into the sample, and the absorption of energy at specific frequencies is measured.

-

Spectrum Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. A background spectrum of the clean, empty ATR crystal is typically collected and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

Interpreting the IR Spectrum of this compound

Due to the lack of a publicly accessible, peer-reviewed experimental IR spectrum with a detailed peak list for this compound, the following interpretation is based on theoretical calculations for the closely related isomer, 2-iodo-5-nitrotoluene, and established correlation tables for functional group absorptions. The predicted peak positions should be considered as approximations for the actual experimental values.

Data Summary

The following table summarizes the predicted prominent vibrational modes for this compound.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |

| ~2970 - 2850 | Medium | C-H Stretching | Methyl Group |

| ~1610 - 1590 | Medium | C=C Stretching | Aromatic Ring |

| ~1530 - 1510 | Strong | Asymmetric NO₂ Stretching | Nitro Group |

| ~1465 | Medium | Asymmetric CH₃ Bending | Methyl Group |

| ~1380 | Medium | Symmetric CH₃ Bending (Umbrella Mode) | Methyl Group |

| ~1350 - 1330 | Strong | Symmetric NO₂ Stretching | Nitro Group |

| ~1100 - 1000 | Medium | In-plane C-H Bending | Aromatic Ring |

| ~850 - 800 | Strong | Out-of-plane C-H Bending | Aromatic Ring |

| ~600 - 500 | Weak-Medium | C-I Stretching | Carbon-Iodine |

Disclaimer: The peak positions are estimations based on theoretical data for a related isomer and general IR correlation charts. Actual experimental values may vary.

Detailed Peak Assignments

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The peaks in this region are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.

-

Methyl C-H Stretching (2970 - 2850 cm⁻¹): These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.

-

Aromatic C=C Stretching (1610 - 1590 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

Nitro Group Asymmetric Stretching (~1530 - 1510 cm⁻¹): This is expected to be one of the strongest and most characteristic peaks in the spectrum. The asymmetric stretch of the N-O bonds in the nitro group gives rise to a very intense absorption band in this region.[1]

-

Methyl Group Bending (~1465 cm⁻¹ and ~1380 cm⁻¹): The methyl group exhibits bending vibrations, with the asymmetric bend typically appearing around 1465 cm⁻¹ and the symmetric "umbrella" mode around 1380 cm⁻¹.

-

Nitro Group Symmetric Stretching (~1350 - 1330 cm⁻¹): This is the second characteristic and strong absorption band for the nitro group, corresponding to the symmetric stretching of the N-O bonds.[1]

-

Aromatic C-H Bending (1100 - 1000 cm⁻¹ and 850 - 800 cm⁻¹): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to several bands in the fingerprint region. The strong absorption in the 850-800 cm⁻¹ range can sometimes be indicative of the substitution pattern on the benzene ring.

-

C-I Stretching (600 - 500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected in the lower frequency region of the spectrum. This peak is often weak to medium in intensity.

Visualizing the Interpretation Workflow

The following diagram illustrates the logical process of interpreting the IR spectrum of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 2-iodo-4-nitrotoluene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), presents its key fragmentation data, and proposes a logical fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound (C₇H₆INO₂) is a substituted aromatic compound with a molecular weight of approximately 263.03 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions, particularly through electron ionization (EI), is crucial for its identification and structural elucidation in complex matrices. Electron ionization is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint, enabling unambiguous identification.

Experimental Protocols

A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS). The following protocol is a representative procedure based on established methods for the analysis of nitroaromatic compounds.

2.1. Sample Preparation

A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. A series of working standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is used.

-

Injection: A 1 µL aliquot of the sample is injected in splitless mode to maximize the transfer of the analyte to the column.

-

Inlet Temperature: 250 °C to ensure efficient vaporization of the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is suitable for separating a wide range of semi-volatile organic compounds.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the most significant ions are summarized in the table below.

| m/z | Proposed Ion | Relative Abundance (%) |

| 263 | [M]⁺ | 100 |

| 90 | [C₇H₆]⁺ | ~50-60 |

| 89 | [C₇H₅]⁺ | ~40-50 |

Note: Relative abundances are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of logical steps involving the cleavage of the weakest bonds and the formation of stable ions and neutral species.

-

Ionization: The process begins with the removal of an electron from the this compound molecule to form the molecular ion, [M]⁺, at m/z 263.

-

Primary Fragmentation: The molecular ion is the most abundant peak, indicating a relatively stable aromatic system.

-

Formation of m/z 90: A plausible pathway to the fragment at m/z 90 involves the neutral loss of both the iodine atom (127 u) and the nitro group (46 u). This would leave a fragment with a mass of 90 u, corresponding to the empirical formula [C₇H₆]⁺. The structure of this ion is likely a dehydrotoluene radical cation.

-

Formation of m/z 89: The fragment at m/z 89 can be formed by the loss of a hydrogen atom from the m/z 90 fragment. This would result in the formation of the benzyne radical cation or a related isomer.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by a stable molecular ion at m/z 263 and key fragment ions at m/z 90 and 89. The proposed fragmentation pathway, involving the neutral loss of the iodo and nitro groups followed by the loss of a hydrogen atom, is consistent with the observed mass spectrum and established fragmentation principles. The experimental protocol and data presented in this guide provide a solid foundation for the identification and analysis of this compound in various research and development settings.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Iodo-4-nitrotoluene in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a robust experimental protocol for determining these values and presents an illustrative dataset based on established chemical principles.

Introduction to Solubility Principles

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like".[1][2][3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules, which have a separation of electric charge, tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.

This compound is a substituted aromatic compound. The presence of the nitro group (-NO2) and the iodine atom (-I) introduces polarity to the molecule. However, the toluene backbone is nonpolar. Consequently, this compound is expected to exhibit low solubility in highly polar solvents like water and greater solubility in a range of common organic solvents. Aromatic nitro compounds are generally readily soluble in many organic solvents.[6]

Experimental Protocol for Solubility Determination

The following is a standard methodology for the experimental determination of the solubility of a solid organic compound in various organic solvents.

Materials and Equipment:

-

This compound (solid, powdered)

-

A selection of organic solvents (e.g., Toluene, Acetone, Ethanol, Ethyl Acetate, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Methodology: The Equilibrium Solubility Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 55°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This removes any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for analysis.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental procedure.

References

Data Presentation: Physicochemical Properties

An In-depth Technical Guide on the Physicochemical Properties of 2-Iodo-4-nitrotoluene

This technical guide provides a comprehensive overview of the melting point of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.

This compound (CAS No. 7745-92-8) is an organic intermediate that typically appears as a yellow to orange crystalline powder[1][2]. Its molecular formula is C7H6INO2, with a molecular weight of approximately 263.03 g/mol [2][3][4]. The reported melting point for this compound varies across different suppliers, indicating potential differences in purity or measurement conditions. For comparison, data for the isomer 4-Iodo-2-nitrotoluene is also included.

Table 1: Reported Melting Points of Iodonitrotoluene Isomers

| Compound | CAS Number | Reported Melting Point (°C) | Source |

| This compound | 7745-92-8 | 45.5 - 54.5 | Thermo Scientific Chemicals[1] |

| This compound | 7745-92-8 | 60 - 62 | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| 4-Iodo-2-nitrotoluene | 41252-97-5 | 56.5 - 62.5 | Thermo Scientific Chemicals[5] |

| 4-Iodo-2-nitrotoluene | 41252-97-5 | 60 | Stenutz[6] |

Experimental Protocols

While specific, detailed experimental protocols for the melting point determination of this compound are not extensively published, a standard methodology is provided below. Additionally, a synthesis protocol for the related isomer, 4-Iodo-2-nitrotoluene, is described to provide context for the preparation and purification of such compounds prior to analysis.

Protocol 1: Melting Point Determination (General Method)

This protocol describes a standard method for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a purified sample of this compound.

Materials and Equipment:

-

Purified this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly determine a rough estimate.

-

Accurate Measurement: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Final Reading: Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range)[1]. The recorded value should be a range (e.g., 60-62 °C)[2].

Protocol 2: Synthesis of 4-Iodo-2-nitrotoluene (Isomer Example)

The following protocol for the synthesis of the isomer 4-Iodo-2-nitrotoluene is adapted from a reported method and illustrates a common synthetic route for such compounds[7].

Objective: To synthesize 4-Iodo-2-nitrotoluene via the nitration of p-iodotoluene.

Materials:

-

p-Iodotoluene (6.63 g)

-

Acetic anhydride (5 mL)

-

Concentrated nitric acid (HNO3, 3 mL)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (200 mL)

-

Saturated brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a suitable reaction vessel equipped with magnetic stirring and a cooling bath.

-

Nitration: Cool the solution to 0 °C. Slowly add 3 mL of concentrated HNO3 dropwise while maintaining the temperature at 0 °C[7].

-

Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and continue stirring for 4 hours[7].

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding NaOH solution until the pH reaches 7[7].

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 200 mL of ethyl acetate[7].

-

Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous Na2SO4[7].

-

Purification: Concentrate the solution and purify the resulting product by column chromatography to yield the final product[7].

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a nitrotoluene derivative, such as this compound. This process highlights the critical steps from initial reaction to final characterization.

Caption: Generalized workflow for the synthesis and purification of an iodonitrotoluene derivative.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. A18607.14 [thermofisher.com]

- 6. 4-iodo-2-nitrotoluene [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

Crystal Structure of 2-Iodo-4-nitrotoluene: A Technical Overview

Despite extensive searches of chemical and crystallographic databases, a definitive, publicly available single-crystal X-ray diffraction study detailing the complete crystal structure of 2-Iodo-4-nitrotoluene could not be located. Therefore, a comprehensive technical guide with quantitative crystallographic data and specific experimental protocols for this particular compound cannot be provided at this time.

While general chemical and physical properties of this compound are known, the precise arrangement of its atoms in the solid state, including unit cell parameters, space group, and detailed intermolecular interactions, remains uncharacterized in the accessible scientific literature. Such information is foundational for a deep understanding of its material properties and potential applications in fields like drug development and materials science.

For researchers and scientists interested in the structural chemistry of this compound, this represents a novel area for investigation. The determination of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography.

General Information

While specific crystallographic data is unavailable, general information for this compound is summarized below:

| Property | Value |

| Chemical Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| CAS Number | 7745-92-8 |

| Appearance | Typically a solid |

Hypothetical Experimental Workflow for Crystal Structure Determination

For the benefit of researchers who may wish to undertake the crystal structure determination of this compound, a generalized experimental workflow is outlined below. This protocol is based on standard techniques for small molecule single-crystal X-ray diffraction.

Synthesis and Purification

The first step would involve the synthesis of this compound, likely through the iodination of 4-nitrotoluene. Following synthesis, the compound would need to be purified to a high degree, suitable for crystallization. Common purification techniques include:

-

Recrystallization

-

Column chromatography

-

Sublimation

The purity of the compound should be verified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. A variety of techniques would be employed, including:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

-

Crystal Screening: An initial diffraction pattern is collected to assess the quality of the crystal.

-

Unit Cell Determination: The dimensions and angles of the unit cell are determined from the positions of a set of reflections.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal. This process involves:

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed and calculated diffraction intensities. This is typically done using least-squares refinement.

The final result is a model of the crystal structure, including precise bond lengths, bond angles, and details of intermolecular interactions.

Visualizing the Hypothetical Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.

Chemical structure and IUPAC name of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Iodo-4-nitrotoluene. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data and protocols to support advanced applications.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a toluene molecule substituted with an iodine atom at position 2 and a nitro group at position 4.

The IUPAC name for this compound is 2-iodo-1-methyl-4-nitrobenzene .[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| CAS Number | 7745-92-8 | [1] |

| Appearance | Brown-yellow crystalline powder | [2] |

| Melting Point | 60-62 °C | [2] |

| Density | ~1.9 g/cm³ | [2] |

| Flash Point | ~141 °C | [2] |

| LogP | 3.28 | [3] |

| Solubility | Soluble in toluene | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following techniques have been used to analyze this compound:

-

¹H NMR Spectroscopy: Data available.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Data available.[1][4]

-

UV-Visible Spectroscopy: Data available.[1]

-

Infrared (IR) Spectroscopy: Data available.[1]

Experimental Protocols

Proposed Synthesis Workflow

The proposed starting material would be 2-amino-4-nitrotoluene. The logical workflow for the synthesis is as follows:

Caption: Proposed synthesis workflow for this compound.

Detailed Steps:

-

Diazotization: 2-Amino-4-nitrotoluene is treated with a cold, acidic solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is temperature-sensitive and should be carried out at low temperatures (0-5 °C).

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by the iodide ion to yield this compound.

-

Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing to remove impurities, drying, and finally purification of the crude product, for example, by recrystallization or column chromatography.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Experimental Workflow:

Caption: Experimental workflow for HPLC analysis of this compound.

Methodology:

-

Column: Newcrom R1 reverse-phase column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Application: This method is suitable for the separation and analysis of this compound. It is scalable and can be adapted for preparative separation to isolate impurities. The use of smaller 3 µm particle columns can be employed for faster UPLC applications.[3]

Role in Synthesis

This compound serves as a valuable intermediate in organic synthesis. The presence of the iodo and nitro functional groups on the toluene ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Iodo-3-Nitrotoluene Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]

An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-4-nitrotoluene (CAS No. 7745-92-8), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a brown-yellow crystalline powder.[1] It is sensitive to light and requires careful handling in both laboratory and industrial settings.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [1][2][4] |

| Molecular Weight | 263.03 g/mol | [1][2][4] |

| Appearance | Brown-yellow crystalline powder | [1] |

| Melting Point | 60-62 °C | [1][5] |

| Boiling Point | 165 °C / 15 mmHg | [5] |

| Density | ~1.9 g/cm³ | [1] |

| Flash Point | ~141 °C | [1] |

| Solubility | Soluble in toluene | [1][2][5] |

| Stability | Stable under recommended storage conditions, but light sensitive.[2][5] Combustible.[5] |

Hazard Identification and Classification

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][6][7] |

GHS Pictograms:

Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep away from sources of ignition.[6]

-

Take measures to prevent the buildup of electrostatic charge.[6]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for safe handling.

| Exposure Control | Specification |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[7][10] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7] |

| Skin Protection | Handle with chemical-resistant gloves (inspect prior to use). Wear appropriate protective clothing to prevent skin exposure.[6][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7][10] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7][8] |

| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[6][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[6][7][8] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7][8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires. For large fires, use water spray or mist.[6]

-

Special Hazards: Combustion may produce carbon oxides and hydrogen iodide.[6]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas and remove all sources of ignition.[6][7]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[8][10]

Toxicological and Ecological Information

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[6] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[4][7]

-

Ecology: Information on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[7][8] This material may need to be treated as hazardous waste.[12][13]

Visualizations

Experimental Workflow: Safe Handling of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7745-92-8 [amp.chemicalbook.com]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Storage and Handling of Light-Sensitive 2-Iodo-4-nitrotoluene

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage conditions, stability profile, and handling procedures for 2-Iodo-4-nitrotoluene, a light-sensitive compound often used as a chemical and pharmaceutical intermediate. Adherence to these guidelines is essential to ensure the compound's integrity, prevent degradation, and maintain the reliability of experimental outcomes.

Optimal Storage and Handling Conditions

This compound is explicitly identified as a light-sensitive compound.[1][2][3] Its chemical stability is contingent upon strict adherence to appropriate storage and handling protocols. The primary recommendation is to store the compound in a cool, dark, dry, and well-ventilated area.[1][2][4]

Key Storage Recommendations:

-

Light Protection: The most critical factor is protection from light.[1][4][5] Storage in amber or opaque containers is mandatory to block exposure to UV and visible light.[6][7] For additional protection, containers can be wrapped in aluminum foil.[6][7]

-

Temperature: The compound should be stored at room temperature in a cool place.[1][2][4]

-

Atmosphere: Containers must be tightly sealed to prevent moisture ingress and kept in a dry environment.[1][2][4][8]

-

Inertness: Store away from strong oxidizing agents to prevent chemical reactions.[1][2]

The following diagram illustrates the logical flow for maintaining the stability of this compound through proper storage and handling.

Caption: Logical workflow for the proper storage and handling of this compound.

Physicochemical and Stability Data

While specific quantitative data on the photodegradation kinetics of this compound is not extensively available in the reviewed literature, the following tables summarize its known physical properties and qualitative stability information. Researchers are advised to generate specific stability data under their unique experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7745-92-8 | [1][9] |

| Molecular Formula | C₇H₆INO₂ | [1][10] |

| Molecular Weight | 263.03 g/mol | [1][10] |

| Appearance | Yellow to orange powder, crystalline powder, or crystals | [11] |

| Melting Point | 60-62 °C | [4] |

| Boiling Point | 165 °C at 15 mmHg | [4] |

| Solubility | Soluble in toluene | [1][2][4] |

Table 2: Stability Profile of this compound

| Stress Factor | Observation/Recommendation | Source |

| Light | Light-sensitive; photodegradation is the primary stability concern. Protection from UV and visible light is mandatory. | [1][2][3][5] |

| Heat | Stable at recommended room temperature storage. Avoid excessive heat. | [1][4] |

| Humidity | Store in a dry environment with a tightly sealed container to prevent hydrolysis or other moisture-related degradation. | [8] |

| Oxidation | Keep away from strong oxidizing agents to prevent chemical incompatibility and degradation. | [1][2] |

| pH | Specific pH stability data is not available; however, as with many nitroaromatic compounds, hydrolysis may occur under strong acidic or basic conditions, especially at elevated temperatures. | [12] |

Potential Photodegradation Pathway

The photodegradation of aromatic nitro compounds can be complex. For o-nitrotoluenes, photolysis can lead to the formation of intermediates such as o-quinonoid aci-nitro species.[13] The primary photochemical reactions for many nitroaromatic compounds involve the reduction of the nitro group and potential cleavage of the carbon-halogen bond.[2] A plausible degradation pathway for this compound upon exposure to UV light could involve homolytic cleavage of the C-I bond and reduction or rearrangement of the nitro group, leading to various degradation products.

The diagram below outlines a proposed photochemical degradation pathway for this compound.

References

- 1. biobostonconsulting.com [biobostonconsulting.com]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photo-degradation of P-Nitro Toluene Using Modified Bentonite Based Nano-TiO2 Photocatalyst in Aqueous Solution [ije.ir]

- 8. m.youtube.com [m.youtube.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is extensively used in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Iodo-4-nitrotoluene is a valuable building block, featuring an electron-deficient aromatic ring activated by a nitro group and sterically influenced by an ortho-methyl group. The iodine atom serves as an efficient leaving group for the oxidative addition step in the palladium-catalyzed cycle. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For an electron-deficient and sterically hindered substrate like this compound, careful optimization of these parameters is crucial.

-

Catalyst and Ligand: Palladium catalysts are most commonly employed.[1] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be effective, more electron-rich and bulky phosphine ligands, such as SPhos or BrettPhos, can significantly improve reaction rates and yields, especially for challenging substrates.[2] The choice of ligand is often critical for the successful coupling of nitroarenes.[2]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[3] Common choices include inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4). The strength and solubility of the base can influence the reaction outcome.

-

Solvent System: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.[3] Common solvent systems include mixtures of dioxane/water, toluene/water, or THF/water.[3] The choice of solvent can affect catalyst stability and reaction kinetics.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substrates analogous to this compound, providing a basis for reaction optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Diiodobenzene | Phenylboronic acid | Pd(PPh3)4 (5.5) | - | K2CO3 (2.0) | 1,4-Dioxane/H2O (4:1) | 100 | 24 | N/A |

| 2 | Vinyl iodide | Methylboronic acid | Pd(OAc)2 (10) | SPhos (20) | K3PO4 (4.0) | Toluene/H2O/THF | 80 | 1 | >95 |